molecular formula C4H5N3O2 B7763840 2-Methyl-5-nitroimidazole CAS No. 100215-29-0

2-Methyl-5-nitroimidazole

Cat. No. B7763840
Key on ui cas rn: 100215-29-0
M. Wt: 127.10 g/mol
InChI Key: FFYTTYVSDVWNMY-UHFFFAOYSA-N
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Patent
US04209631

Procedure details

In a boiler of acid-resistant stainless steel of 800 liters capacity, provided with a stirring device, a cooling jacket and an efficient reflux condenser, 150 liters of nitric acid of 1.50 density preheated to about 85° was placed and stirred in order to maintain a constant temperature and a nitrated solution obtained as in example I was poured in dropwise and then 80 kg of 2-methylimidazole in 80 liters of concentrated sulphuric acid was added. The reacting solution was stirred until a clear diminishing of the exothermic effect was noted and the temperature was raised gradually, after 1 hour, to 110° and this temperature was maintained for 25 minutes. The reflux condenser was thereafter removed and the temperature increased to about 140° and was maintained at this level for 30-minutes, the volatile components being distilled off during that time and removed from the reacting medium. The reacted solution was cooled and divided, and 1/3 was left in the nitrator, and from the remaining 2/3 of this solution 2-methyl-5-nitroimidazole was isolated in known manner (by diluting with water and neutralizing with ammonia to pH about 6). 88 kg of product were obtained corresponding to about 77% of theoretical.
Quantity
150 L
Type
reactant
Reaction Step One
Quantity
80 kg
Type
reactant
Reaction Step Two
Quantity
80 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[CH3:5][C:6]1[NH:7][CH:8]=[CH:9][N:10]=1>S(=O)(=O)(O)O>[CH3:5][C:6]1[NH:7][C:8]([N+:1]([O-:4])=[O:2])=[CH:9][N:10]=1.[NH3:1]

Inputs

Step One
Name
Quantity
150 L
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
80 kg
Type
reactant
Smiles
CC=1NC=CN1
Name
Quantity
80 L
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred in order
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
density preheated to about 85°
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a constant temperature
CUSTOM
Type
CUSTOM
Details
a nitrated solution obtained as in example I
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The reacting solution was stirred until
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised gradually, after 1 hour, to 110°
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
this temperature was maintained for 25 minutes
Duration
25 min
CUSTOM
Type
CUSTOM
Details
The reflux condenser was thereafter removed
TEMPERATURE
Type
TEMPERATURE
Details
the temperature increased to about 140°
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at this level for 30-minutes
DISTILLATION
Type
DISTILLATION
Details
the volatile components being distilled off during that time
CUSTOM
Type
CUSTOM
Details
removed from the reacting medium
TEMPERATURE
Type
TEMPERATURE
Details
The reacted solution was cooled
WAIT
Type
WAIT
Details
1/3 was left in the nitrator

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(=CN1)[N+](=O)[O-]
Name
Type
product
Smiles
N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04209631

Procedure details

In a boiler of acid-resistant stainless steel of 800 liters capacity, provided with a stirring device, a cooling jacket and an efficient reflux condenser, 150 liters of nitric acid of 1.50 density preheated to about 85° was placed and stirred in order to maintain a constant temperature and a nitrated solution obtained as in example I was poured in dropwise and then 80 kg of 2-methylimidazole in 80 liters of concentrated sulphuric acid was added. The reacting solution was stirred until a clear diminishing of the exothermic effect was noted and the temperature was raised gradually, after 1 hour, to 110° and this temperature was maintained for 25 minutes. The reflux condenser was thereafter removed and the temperature increased to about 140° and was maintained at this level for 30-minutes, the volatile components being distilled off during that time and removed from the reacting medium. The reacted solution was cooled and divided, and 1/3 was left in the nitrator, and from the remaining 2/3 of this solution 2-methyl-5-nitroimidazole was isolated in known manner (by diluting with water and neutralizing with ammonia to pH about 6). 88 kg of product were obtained corresponding to about 77% of theoretical.
Quantity
150 L
Type
reactant
Reaction Step One
Quantity
80 kg
Type
reactant
Reaction Step Two
Quantity
80 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[CH3:5][C:6]1[NH:7][CH:8]=[CH:9][N:10]=1>S(=O)(=O)(O)O>[CH3:5][C:6]1[NH:7][C:8]([N+:1]([O-:4])=[O:2])=[CH:9][N:10]=1.[NH3:1]

Inputs

Step One
Name
Quantity
150 L
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
80 kg
Type
reactant
Smiles
CC=1NC=CN1
Name
Quantity
80 L
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred in order
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
density preheated to about 85°
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a constant temperature
CUSTOM
Type
CUSTOM
Details
a nitrated solution obtained as in example I
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The reacting solution was stirred until
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised gradually, after 1 hour, to 110°
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
this temperature was maintained for 25 minutes
Duration
25 min
CUSTOM
Type
CUSTOM
Details
The reflux condenser was thereafter removed
TEMPERATURE
Type
TEMPERATURE
Details
the temperature increased to about 140°
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at this level for 30-minutes
DISTILLATION
Type
DISTILLATION
Details
the volatile components being distilled off during that time
CUSTOM
Type
CUSTOM
Details
removed from the reacting medium
TEMPERATURE
Type
TEMPERATURE
Details
The reacted solution was cooled
WAIT
Type
WAIT
Details
1/3 was left in the nitrator

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(=CN1)[N+](=O)[O-]
Name
Type
product
Smiles
N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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